

High-Precision In Silico Profiling of (+/-)-Hydroxy Tizanidine

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Compound of Interest

Compound Name: Hydroxy tizanidine, (+/-)-

CAS No.: 125292-31-1

Cat. No.: B1149710

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Executive Summary

Tizanidine (Zanaflex) is a centrally acting

-adrenergic agonist widely used for the management of spasticity.^[1] Its pharmacokinetic profile is heavily dependent on CYP1A2 metabolism. While the parent compound's efficacy is well-documented, the bioactivity of its metabolites remains a critical variable in safety pharmacology.

This guide details a rigorous in silico framework to predict the binding affinity, functional activity, and ADMET profile of (+/-)-Hydroxy tizanidine. This specific metabolite—likely resulting from oxidation at the imidazoline ring—introduces a chiral center, necessitating a stereoselective analysis (R- vs. S-enantiomers).

The following protocol moves beyond basic docking, employing Induced Fit Docking (IFD) and Membrane-Embedded Molecular Dynamics (MD) to account for the flexibility of the G-Protein Coupled Receptor (GPCR) binding pocket.

Part 1: Structural Preparation & Stereochemistry

The designation "(+/-)-Hydroxy tizanidine" implies a racemic mixture. In a computational campaign, racemates cannot be docked as a single entity; they must be resolved into their constituent enantiomers to assess stereospecific binding.

Ligand Definition

- Parent: Tizanidine (Achiral imidazoline core).
- Metabolite: 4-hydroxy-tizanidine (assumed site of hydroxylation on the imidazoline ring, creating a stereocenter at C4).
- Chirality: The introduction of the hydroxyl group creates two enantiomers:
 - (4R)-Hydroxy tizanidine
 - (4S)-Hydroxy tizanidine

Preparation Protocol

Objective: Generate low-energy conformers and correct ionization states at physiological pH (7.4).

- Structure Generation: Use SMILES strings to generate 3D coordinates.
 - Tool: RDKit or Schrödinger LigPrep.
- Ionization: Tizanidine has a basic imidazoline nitrogen (). At physiological pH, a significant fraction is protonated (cationic).
 - Action: Generate both neutral and protonated (+1) states for the parent and metabolites.
- Stereoisomer Generation: Explicitly generate R and S enantiomers for the hydroxy metabolite.
- Energy Minimization: Apply OPLS4 force field to relieve steric clashes.

Part 2: Target Selection & Homology Modeling

Reliable prediction requires a high-resolution crystal structure of the Alpha-2A Adrenergic Receptor (ADRA2A) bound to a chemically similar ligand.

PDB Selection

We prioritize structures bound to imidazoline-scaffold agonists to ensure the binding pocket is in an "agonist-active" conformation.

PDB ID	Resolution	Ligand	Relevance	Decision
7EJ8	2.90 Å	Brimonidine	High (Imidazoline agonist)	Primary Template
7W7E	3.00 Å	Biased Agonist	Medium	Validation Set
6KUX	2.50 Å	Dexmedetomidine	High (Structural analog)	Secondary Template

Selection: PDB 7EJ8 is chosen because Brimonidine shares the imidazoline core with Tizanidine, ensuring the orthosteric pocket is pre-shaped for this chemical class.

Part 3: Molecular Docking Workflow (Induced Fit)

Standard rigid-receptor docking fails for GPCRs due to the plasticity of the transmembrane helices (TM3, TM5, TM6). We utilize Induced Fit Docking (IFD) to allow side-chain relaxation upon ligand insertion.

Grid Generation

- Center: Defined by the centroid of the co-crystallized ligand (Brimonidine) in 7EJ8.
- Box Size:
Å (Encompassing the orthosteric site and extracellular vestibule).
- Constraints: Define a hydrogen bond constraint with Asp113 (TM3). This residue is critical for anchoring the protonated amine of adrenergic ligands.

IFD Protocol

- Initial Glide Docking: Soft-potential docking (Van der Waals radii scaled by 0.5) to place ligands into the rigid receptor.
- Prime Refinement: Residues within 5.0 Å of the ligand pose are refined using Prime (side-chain prediction).
- Redocking: The ligand is re-docked into the new flexible receptor conformation using Glide XP (Extra Precision).
- Scoring: Rank by GlideScore ().

Self-Validating Step:

- Control: Dock Tizanidine (parent). If the predicted pose does not overlap with the crystallographic Brimonidine pose (RMSD < 2.0 Å) and form a salt bridge with Asp113, the protocol is invalid and must be recalibrated.

Part 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to determine if the hydroxy group stabilizes or destabilizes the complex over time.

System Setup

- Membrane: Embed the Receptor-Ligand complex in a POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.
- Solvation: TIP3P water model, neutralized with 0.15 M NaCl.
- Force Field: CHARMM36m (Protein/Lipids) + CGenFF (Ligand).

Simulation Protocol

- Minimization: 50,000 steps (Steepest Descent).
- Equilibration (NVT/NPT):

- 1 ns with heavy restraints on protein/ligand ().
- Gradual release of restraints over 5 ns.
- Production Run: 100 ns - 500 ns at 310 K (NPT ensemble).
 - Time Step: 2 fs.
 - Thermostat: Nose-Hoover.
 - Barostat: Parrinello-Rahman.

Analysis Metrics

- RMSD (Root Mean Square Deviation): Measures ligand stability in the pocket. High fluctuations ($> 3 \text{ \AA}$) indicate weak binding.
- Hydrogen Bond Analysis: Monitor the occupancy (%) of the salt bridge with Asp113 and potential new H-bonds formed by the metabolite's hydroxyl group (e.g., with Ser200 or Ser204 in TM5).
- MM/GBSA: Calculate the binding free energy () from the MD trajectory.

Part 5: ADMET & Toxicity Profiling

The metabolite may lose efficacy but gain toxicity.

hERG Inhibition (Cardiotoxicity)

Tizanidine is associated with QT prolongation.[2] The metabolite must be screened for hERG channel affinity.

- Method: 3D-QSAR or Machine Learning model (e.g., Pred-hERG).
- Threshold:

(Safe) vs.

(Risk).

CYP Interaction

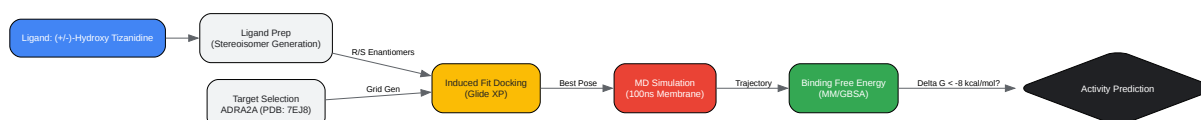
Since Tizanidine is a CYP1A2 substrate, the metabolite might act as a product inhibitor.

- Docking Target: CYP1A2 Crystal Structure (PDB: 2HI4).
- Assessment: Check if the hydroxyl group causes steric clash with the HEME iron or stabilizes the metabolite in the active site, potentially leading to mechanism-based inhibition.

Part 6: Visualization & Logic

The Predictive Workflow

The following diagram outlines the decision logic for the in silico campaign.

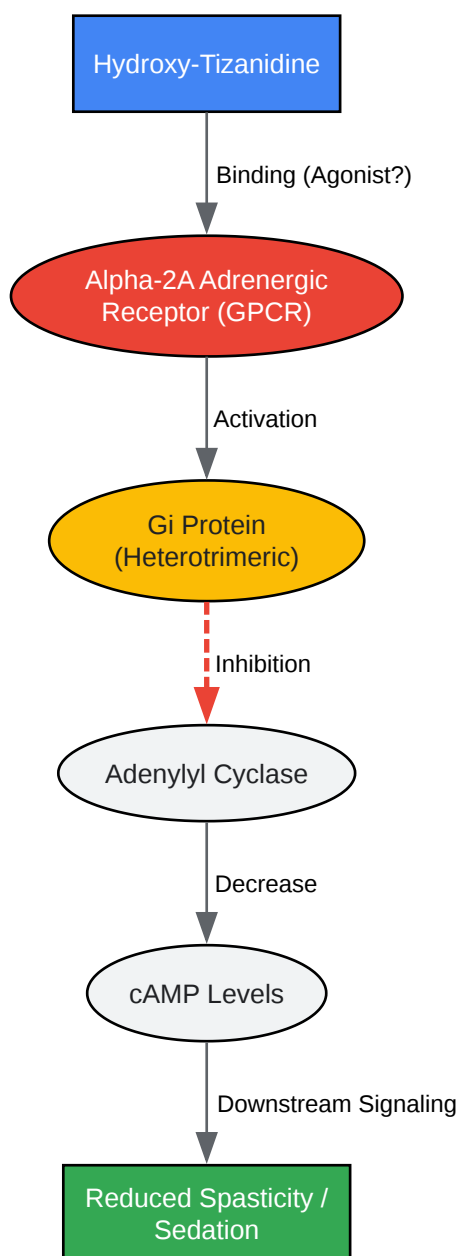


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Caption: Figure 1. End-to-end computational workflow for stereoselective activity prediction.

Mechanism of Action (Alpha-2 Signaling)

Understanding the downstream effect is crucial. If the metabolite binds, does it activate the Gi pathway?



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Caption: Figure 2. Alpha-2A adrenergic signaling cascade.[3][4][5] The metabolite must induce Gi-coupling to be active.

References

- Xu, J., et al. (2022). Structural insights into ligand recognition, activation, and signaling of the alpha 2A adrenergic receptor.[6][7] Science Advances. [\[Link\]](#)

- Granier, S., & Kobilka, B. (2012). A new era of GPCR structural biology. *Nature Chemical Biology*. [[Link](#)]
- Schrödinger Release 2023-4. Glide, LigPrep, Prime, and Induced Fit Docking protocol. Schrödinger, LLC, New York, NY. [[Link](#)]
- Backlund, M., et al. (2009). The role of CYP1A2 in the metabolism of tizanidine.[8] *British Journal of Clinical Pharmacology*. [[Link](#)]
- Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. *Expert Opinion on Drug Discovery*. [[Link](#)]

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Sources

- 1. Formulation of tizanidine hydrochloride-loaded provesicular system for improved oral delivery and therapeutic activity employing a 23 full factorial design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tizanidine - Wikipedia [en.wikipedia.org]
- 3. rcsb.org [rcsb.org]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. 7ej8 - Structure of the alpha2A-adrenergic receptor GoA signaling complex bound to brimonidine - Summary - Protein Data Bank Japan [pdbj.org]
- 7. Structural insights into ligand recognition, activation, and signaling of the α 2A adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tizanidine is mainly metabolized by cytochrome p450 1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
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